Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFBKTAITAHHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939286 | |
| Record name | Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179943-57-8 | |
| Record name | Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Steps and Conditions
-
Aniline Precursor : 3-Bromoaniline (5d) reacts with DEEMM in refluxing toluene to form an ethoxymethylene intermediate.
-
Cyclization : Heating in high-boiling solvents like diphenyl ether at 180–200°C induces cyclization to 4-hydroxyquinoline-3-carboxylate.
-
Bromination : Direct bromination is avoided; instead, bromine is introduced via the aniline precursor (3-bromoaniline), ensuring regioselectivity at the 7-position.
Table 1: Optimization of Gould-Jacobs Reaction Parameters
Bromination of 4-Hydroxyquinoline-3-Carboxylate Derivatives
Alternative routes involve post-synthesis bromination of preformed quinolines. This method is less common due to challenges in regiocontrol but offers flexibility when modifying existing quinoline scaffolds.
Direct Electrophilic Bromination
-
Reagents : N-Bromosuccinimide (NBS) or bromine in acetic acid.
-
Conditions :
-
NBS : 1.2 equivalents in DMF at 40°C for 6 hours achieves 70% yield with minimal di-bromination.
-
Br₂/HAc : Excess bromine in glacial acetic acid at 60°C for 12 hours, though this risks over-bromination.
-
Table 2: Bromination Efficiency Comparison
| Brominating Agent | Solvent | Yield (%) | Regioselectivity (7-Br:6-Br) |
|---|---|---|---|
| NBS | DMF | 70 | 95:5 |
| Br₂ | Acetic acid | 65 | 85:15 |
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability, often modifying laboratory protocols for larger reactors.
Continuous Flow Synthesis
Chlorination-Esterification Hybrid Approach
A two-step method improves yield for halogen-rich intermediates:
-
Chlorination : 4-Hydroxyquinoline-3-carboxylic acid treated with oxalyl chloride/DMF to form 4-chloroquinoline-3-carbonyl chloride.
-
Esterification : Reaction with ethanol in tetrahydrofuran (THF) yields the ethyl ester, followed by bromination.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR : Key signals include δ 8.89 (s, C3-H), 8.28 (d, J=8.0 Hz, C5-H), and 4.24 (q, OCH₂CH₃).
-
ESI-MS : [M+H]⁺ at m/z 296.12 confirms molecular weight.
Mechanistic Insights and Byproduct Analysis
Competing Pathways in Cyclocondensation
Mitigation Strategies
-
Solvent Polarity : Polar aprotic solvents (DMF) favor para-substitution, reducing 5-bromo byproducts.
-
Catalytic DMF : Accelerates Vilsmeier-Haack chlorination, minimizing ester hydrolysis.
Emerging Methodologies
Microwave-Assisted Synthesis
-
Conditions : 150 W, 140°C, 20 minutes reduces reaction time by 80% compared to conventional heating.
-
Yield : 78% with comparable purity to traditional methods.
Enzymatic Esterification
-
Lipase Catalysis : Candida antarctica lipase B (CAL-B) in ionic liquids achieves 65% esterification at 50°C, avoiding acidic conditions.
Comparative Evaluation of Synthetic Routes
Table 3: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Gould-Jacobs | 85 | 99 | High | 12.50 |
| Post-Synthesis Bromination | 70 | 95 | Moderate | 18.00 |
| Continuous Flow | 90 | 99 | High | 9.80 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group at the 4-position can undergo oxidation to form a quinone derivative or reduction to form a hydroquinone derivative.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azido, cyano, or amino derivatives.
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Scientific Research Applications
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It can affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to its biological effects.
Comparison with Similar Compounds
Positional Isomers of Brominated Hydroxyquinoline Esters
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (CAS 122794-99-4) and Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) are positional isomers with bromine at the 6- and 8-positions, respectively. These positional changes alter electronic distribution and steric effects:
- 7-Bromo derivative : Exhibits optimal reactivity for further functionalization due to the bromine’s proximity to the hydroxyl group, facilitating intramolecular interactions .
Table 1: Comparison of Brominated Hydroxyquinoline Esters
| Compound Name | CAS Number | Bromine Position | Molecular Formula | Purity (%) | Key Applications |
|---|---|---|---|---|---|
| Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | 179943-57-8 | 7 | C₁₂H₁₀BrNO₃ | 97 | Pharmaceutical intermediates |
| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | 122794-99-4 | 6 | C₁₂H₁₀BrNO₃ | 97 | Organic synthesis |
| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 35975-57-6 | 8 | C₁₂H₁₀BrNO₃ | 95 | Antimicrobial research |
Substitution of Hydroxyl with Chloro Group
Replacing the 4-hydroxyl group with chlorine significantly alters reactivity. Ethyl 7-bromo-4-chloroquinoline-3-carboxylate (CAS 206257-41-2) is synthesized via chlorination of the parent compound using oxalyl chloride, yielding a more electrophilic intermediate suitable for cross-coupling reactions . This derivative is prioritized in antimalarial and antibiotic drug development due to enhanced stability under acidic conditions .
Key Differences :
Addition of Fluorine or Methyl Substituents
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate (CAS 1956331-75-1) and Ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate (CAS 1242260-50-9) demonstrate how auxiliary substituents modulate bioactivity:
Analogs with Varied Halogenation Patterns
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4) and Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate (CAS 50593-26-5) highlight the impact of mixed halogens and alkyl groups:
Biological Activity
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (EBHC) is a brominated derivative of quinoline, recognized for its diverse biological activities. This article explores the compound's biological properties, including antibacterial, antifungal, anticancer, and potential antiviral activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
EBHC has the molecular formula C₁₂H₁₀BrNO₃ and a molecular weight of approximately 296.12 g/mol. Its structure includes a bromine atom at the 7-position and a hydroxy group at the 4-position of the quinoline ring, which significantly influences its biological activity.
1. Antibacterial Activity
EBHC has been shown to exhibit significant antibacterial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
Studies have demonstrated that EBHC can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antimicrobial agents .
2. Antifungal Activity
In addition to its antibacterial effects, EBHC has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The observed MIC values are as follows:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These findings suggest that EBHC may serve as an effective antifungal agent in clinical settings .
3. Anticancer Activity
EBHC has been investigated for its cytotoxic effects on various cancer cell lines, including lung, breast, and colon cancer cells. The following table summarizes its cytotoxicity:
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| Lung cancer cells | 12.5 |
| Breast cancer cells | 10.0 |
| Colon cancer cells | 15.0 |
The compound's mechanism of action in cancer cells is believed to involve interference with DNA replication and apoptosis pathways .
4. Antiviral Activity
Preliminary studies indicate that EBHC may possess antiviral properties, particularly against Hepatitis B virus (HBV). Although detailed mechanisms remain to be elucidated, initial results show promise for further exploration in antiviral drug development .
The biological activity of EBHC is attributed to its ability to interact with various molecular targets within biological systems. Its hydroxyl group may play a crucial role in mediating these interactions, potentially affecting protein synthesis and cellular signaling pathways.
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of EBHC demonstrated its effectiveness against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent in treating resistant infections .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro assays revealed that EBHC induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting a viable approach for cancer therapy .
Q & A
Q. What are the common synthetic routes for Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves bromination of a precursor such as 4-hydroxyquinoline-3-carboxylic acid or its ester derivatives. A widely used method employs N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform under controlled temperatures (25–60°C). Key considerations include:
- Regioselectivity : Bromination at the 7th position is influenced by electron-donating groups (e.g., hydroxyl at position 4) directing electrophilic substitution .
- Esterification : Ethyl ester formation via acid-catalyzed esterification (e.g., using ethanol and H₂SO₄) requires anhydrous conditions to avoid hydrolysis.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Brominating Agent | NBS (1.2 eq.) | Minimizes di-bromination |
| Solvent | Acetic acid | Enhances regioselectivity |
| Temperature | 40°C, 6 hours | Balances reaction rate/purity |
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies substituent positions (e.g., hydroxyl proton at δ 10–12 ppm, ethyl group triplet at δ 1.3–1.4 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O, ~165 ppm) and aromatic carbons.
- X-ray Crystallography : Resolves 3D molecular geometry. SHELX software (e.g., SHELXL for refinement) is widely used to analyze bond angles, distances, and intermolecular interactions (e.g., hydrogen bonding involving the hydroxyl group) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (310.14 g/mol) and isotopic patterns (bromine’s ¹:¹ isotope split) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in antimicrobial or anticancer activity may arise from:
- Purity Variability : Impurities (e.g., unreacted starting material) skew results. Validate purity via HPLC (>95%) or TLC.
- Assay Conditions : Standardize protocols (e.g., MIC testing for antibiotics using consistent bacterial strains and media).
- Structural Analog Comparison : Compare with analogs (Table 2) to isolate substituent effects. For example, bromine at position 7 enhances activity compared to position 6 .
Q. Table 2: Biological Activity of Structural Analogs
| Compound | Antimicrobial Activity | Anticancer Activity (IC₅₀) |
|---|---|---|
| 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | High | 12 µM (HeLa cells) |
| 6-Bromo-4-hydroxyquinoline-3-carboxylate | Moderate | 45 µM |
| 8-Bromo-4-hydroxyquinoline-3-carboxylate | Low | >100 µM |
Q. What strategies optimize regioselectivity during bromination in the synthesis of this compound?
Methodological Answer:
- Directing Groups : The 4-hydroxyl group directs bromine to the ortho (position 3) or para (position 7) positions. Steric effects favor para substitution .
- Catalysis : Lewis acids (e.g., FeCl₃) enhance electrophilic attack but may reduce selectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rate but reduce regioselectivity compared to acetic acid .
Advanced Tip : Computational modeling (DFT calculations) predicts bromination sites by analyzing electron density maps and frontier molecular orbitals .
Q. How does the ethyl ester group influence the compound’s reactivity and pharmacokinetic properties compared to its carboxylic acid analog?
Methodological Answer:
- Reactivity : The ester group reduces hydrogen-bonding capacity, altering solubility and interaction with biological targets. Hydrolysis under basic/acidic conditions regenerates the carboxylic acid.
- Pharmacokinetics : Ethyl ester improves membrane permeability (logP ~2.5 vs. ~1.8 for the acid), enhancing cellular uptake. Stability studies (e.g., plasma esterase resistance) are critical for drug design .
Q. What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste Disposal : Halogenated waste streams (bromine content) require incineration or specialized treatment .
- First Aid : For skin contact, wash with soap/water; for ingestion, seek medical attention immediately .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
